

Application Note: Quantification of Terlipressin Using a Stability-Indicating RP-HPLC Method

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Compound of Interest		
Compound Name:	Terlipressin	
Cat. No.:	B549273	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terlipressin is a synthetic analogue of vasopressin used in the treatment of hepatorenal syndrome and acute variceal bleeding.[1] Accurate and reliable quantification of **Terlipressin** in pharmaceutical formulations is crucial for ensuring its safety and efficacy. This document provides a detailed protocol for the quantification of **Terlipressin** using a robust and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method has been developed and validated in accordance with ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[2]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the quantification of **Terlipressin**.

- 1. Instrumentation and Materials
- Instrumentation:
 - HPLC system with a UV or PDA detector (e.g., Waters Alliance e2695, Shimadzu LC-20AT)[3]
 - Analytical balance



- pH meter
- Sonicator
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- Columns: A variety of C18 columns have been successfully used for **Terlipressin** analysis.
 - Inertsil ODS C18 (250 x 4.6 mm, 5 μm)
 - SunFire C18 (250 mm x 4.6 mm, 5 μm)
 - XSelect CSH C18 (150 x 4.6 mm, 2.5 μm)
- Chemicals and Reagents:
 - o Terlipressin reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (KH₂PO₄) (AR Grade)
 - Orthophosphoric acid (OPA)
 - Water (HPLC grade)
- 2. Preparation of Solutions
- Mobile Phase Preparation (Method 1):
 - Prepare a buffer solution by dissolving 1.4 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.



- Adjust the pH of the buffer solution to 3.5 using diluted orthophosphoric acid.
- The mobile phase consists of a mixture of the phosphate buffer and acetonitrile in a ratio of 65:35 (v/v).
- \circ Filter the mobile phase through a 0.45 μ m membrane filter and degas by sonication for 15-20 minutes before use.
- Mobile Phase Preparation (Method 2):
 - A simpler mobile phase consists of a mixture of methanol and acetonitrile in a 30:70 (v/v)
 ratio.
 - Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 30 minutes before use.
- Diluent Preparation: The mobile phase is typically used as the diluent. Alternatively, methanol can be used.
- Standard Stock Solution Preparation (1000 μg/mL):
 - Accurately weigh 10 mg of Terlipressin reference standard and transfer it to a 10 mL volumetric flask.
 - Dissolve the standard in the diluent and make up the volume to the mark.
 - Sonicate the solution for 10-15 minutes to ensure complete dissolution.
- Working Standard Solution Preparation (e.g., 10 μg/mL):
 - Pipette 1 mL of the standard stock solution into a 100 mL volumetric flask.
 - Dilute to the mark with the diluent to obtain a concentration of 10 μg/mL.
 - Prepare a series of working standard solutions by further diluting the stock solution to achieve concentrations in the desired linear range (e.g., 2-12 μg/mL or 0.25-1.5 μg/mL).
- Sample Preparation (from injectable dosage form):



- \circ For a product containing 1 mg of **Terlipressin**, dissolve the contents of the vial in 10 mL of diluent to get a concentration of 100 μ g/mL.
- \circ Further dilute 1 mL of this solution to 10 mL with the diluent to obtain a final concentration of 10 $\mu g/mL$.
- Filter the final solution through a 0.45 μm syringe filter before injection.

3. Chromatographic Conditions

The following table summarizes typical chromatographic conditions for **Terlipressin** quantification.

Parameter	Method 1	Method 2	Method 3
Column	Inertsil ODS C18 (250 x 4.6 mm, 5 μm)	C18 (250 x 4.6 mm, 5 μm)	SunFire C18 (250 mm x 4.6 mm, 5μm)
Mobile Phase	Methanol:Acetonitrile (30:70 v/v)	Acetonitrile:Phosphate Buffer (pH 3.5) (35:65 v/v)	Acetonitrile:0.1% Orthophosphoric Acid (11:89 v/v)
Flow Rate	1.0 mL/min	1.5 mL/min	1.0 mL/min
Detection Wavelength	225 nm	280 nm	216 nm
Injection Volume	20 μL	20 μL	8 μL
Column Temperature	Ambient	Ambient	30 °C
Run Time	6 min	~12 min	6 min
Retention Time	~3.68 min	~10.05 min	< 4 min

Method Validation Summary

The described methods have been validated according to ICH guidelines. A summary of the validation parameters is presented below.

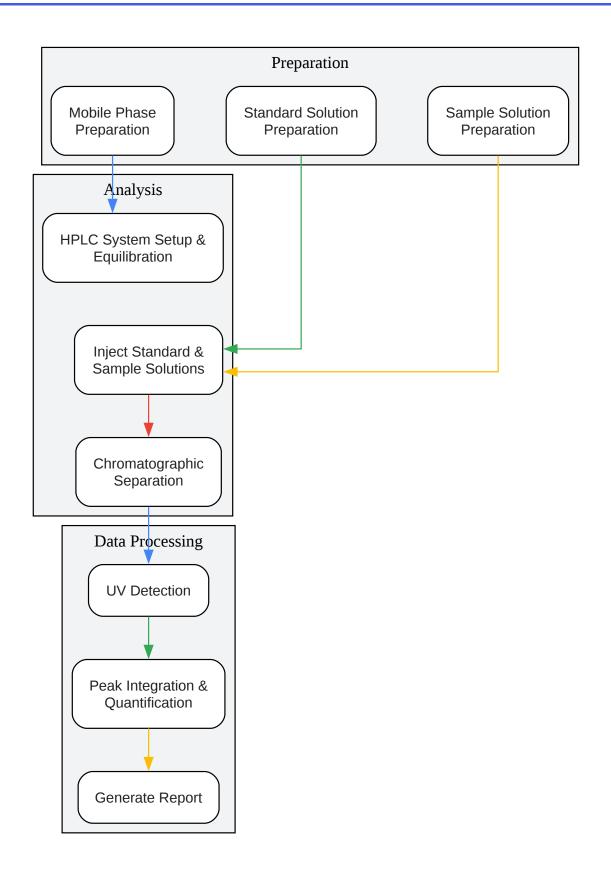


Parameter	Method 1	Method 2	Method 3
Linearity Range	20-70 ppm	2-12 μg/mL	0.25–1.5 μg/mL
Correlation Coefficient (r²)	> 0.999	0.9995	0.9994
Accuracy (% Recovery)	Within acceptable limits	99.09–100.43%	99.09–100.43%
Precision (%RSD)	< 2%	< 2%	< 2%
Robustness	Robust with variations in flow rate	Robust	Robust
Specificity/Stability- Indicating	Not explicitly stated	Yes, able to separate from degradation products	Yes, stability- indicating

Experimental Workflow

The overall workflow for the RP-HPLC quantification of **Terlipressin** is illustrated in the following diagram.





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References

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